6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol
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Overview
Description
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a precursor molecule such as salicylic acid, which undergoes a series of reactions including acylation, reduction, and silylation . The reaction conditions often involve the use of catalysts like palladium and reagents such as acetic anhydride and trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable processes, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trimethylsilyl group can influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is unique due to the presence of both the benzo[d][1,3]dioxole and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-[6-(1-hydroxyprop-2-enyl)-1,3-benzodioxol-5-yl]-2-trimethylsilylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4Si/c1-5-12(16)10-6-14-15(19-9-18-14)7-11(10)13(17)8-20(2,3)4/h5-7,12,16H,1,8-9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIULQUIOSCRZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)C1=CC2=C(C=C1C(C=C)O)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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